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curtisian C

Cat. No.: B1244074
M. Wt: 710.7 g/mol
InChI Key: OOCWZGJDLBNMPT-UHFFFAOYSA-N
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Description

Historical Context and Discovery of Curtisian C

The investigation of natural sources for novel chemical entities has led to the discovery of a wide array of compounds with interesting structural features and biological activities. It was within this context of exploring basidiomycetes for free radical scavengers that this compound was first identified.

In 2000, a team of researchers isolated four new p-terphenyl (B122091) compounds from the methanolic extract of the fruit body of the mushroom Paxillus curtisii. nih.gov These compounds were named curtisians A, B, C, and D. nih.gov The isolation process involved several chromatographic techniques, including silica (B1680970) gel and Sephadex LH-20 column chromatography, preparative thin-layer chromatography (TLC), and high-performance liquid chromatography (HPLC). nih.gov The structural elucidation of these compounds, including this compound, was accomplished through spectroscopic methods. nih.gov The research highlighted the potential of these compounds as inhibitors of lipid peroxidation. nih.gov

Natural Occurrence and Ecological Significance of this compound

This compound is a secondary metabolite produced by the mushroom Paxillus curtisii. nih.govebi.ac.uk Secondary metabolites are organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism. Instead, they often play a role in ecological interactions.

In many fungi and plants, compounds like xanthones, a class to which other "curtisian" named compounds from different species belong, are used to deter invading insects and fungi. taylorandfrancis.com While the specific ecological role of this compound in Paxillus curtisii has not been explicitly detailed in the available literature, the function of related secondary metabolites in other organisms suggests a potential defensive purpose. Xanthones, for example, are known to be produced by various plants and fungi and can play a role in protecting the organism from environmental stressors and pathogens. nih.gov

Classification of this compound within Natural Product Chemistry

Natural products are broadly classified based on their chemical structures. beilstein-journals.orgbenthambooks.com this compound is classified as a p-terphenyl. nih.govebi.ac.uk A para-terphenyl consists of a central benzene (B151609) ring substituted with two phenyl groups at positions 1 and 4. ebi.ac.uk

The specific structure of this compound is 1,4-diphenylbenzene substituted with an acetyloxy group at position 3', hydroxy groups at positions 4 and 4'', a (3-hydroxybutanoyl)oxy group at position 6', and [3-(acetyloxy)butanoyl]oxy groups at positions 2' and 5'. ebi.ac.uk This detailed substitution pattern distinguishes it from other related p-terphenyls. nih.govebi.ac.uk

Current Academic Research Landscape of this compound

The initial discovery of this compound and its related compounds identified them as effective free radical scavengers, showing inhibitory activity against lipid peroxidation. nih.govebi.ac.uk Specifically, this compound demonstrated an IC50 value of 0.24 microg/ml in this assay. nih.gov

The current academic research landscape for this compound itself appears to be somewhat limited following its initial discovery and characterization. However, research into the broader class of terphenyls and other compounds from natural sources remains an active area of investigation. The interest in compounds like this compound stems from their potential biological activities, which could have implications for further scientific inquiry. ontosight.aiontosight.aiontosight.ai The structural complexity and bioactivity of such naturally occurring molecules continue to drive research in drug discovery and the development of new therapeutic agents. ontosight.aiontosight.aiontosight.ai

Structure

2D Structure

Chemical Structure Depiction
molecular formula C36H38O15 B1244074 curtisian C

Properties

Molecular Formula

C36H38O15

Molecular Weight

710.7 g/mol

IUPAC Name

[4-acetyloxy-2,5-bis(3-acetyloxybutanoyloxy)-3,6-bis(4-hydroxyphenyl)phenyl] 3-hydroxybutanoate

InChI

InChI=1S/C36H38O15/c1-18(37)15-28(43)49-36-32(25-9-13-27(42)14-10-25)34(50-29(44)16-19(2)46-21(4)38)33(48-23(6)40)31(24-7-11-26(41)12-8-24)35(36)51-30(45)17-20(3)47-22(5)39/h7-14,18-20,37,41-42H,15-17H2,1-6H3

InChI Key

OOCWZGJDLBNMPT-UHFFFAOYSA-N

Canonical SMILES

CC(CC(=O)OC1=C(C(=C(C(=C1C2=CC=C(C=C2)O)OC(=O)CC(C)OC(=O)C)OC(=O)C)C3=CC=C(C=C3)O)OC(=O)CC(C)OC(=O)C)O

Synonyms

curtisian C
curtisian-C

Origin of Product

United States

Isolation, Purification, and Advanced Characterization Methodologies for Curtisian C

Methodologies for Extraction of Curtisian C from Biological Sources

This compound, along with its analogues Curtisian A, B, and D, was first isolated from the fruit body of the mushroom Paxillus curtisii. nih.gov The initial and crucial step in obtaining these compounds involves their extraction from the biological matrix.

The primary method employed for this purpose is solvent extraction. Researchers utilized a methanolic extract of the Paxillus curtisii fruit body as the starting point for the isolation of this compound. nih.gov Methanol (B129727) is selected for its polarity, which allows it to efficiently solubilize a broad spectrum of secondary metabolites, including p-terphenyls, from the fungal tissue. The dried and powdered fruit bodies are typically macerated in methanol at room temperature to ensure the exhaustive extraction of the target compounds. maxwellsci.com Following this, the resulting solution is filtered and concentrated under reduced pressure to yield a crude methanol extract, which contains a complex mixture of substances from which this compound must be separated. maxwellsci.com

Chromatographic and Separation Techniques for this compound Purification

Chromatography is an indispensable technique for separating individual chemical components from a complex mixture. khanacademy.org The purification of this compound from the crude methanolic extract required a multi-step chromatographic approach to achieve the desired level of purity. The process involves a sequence of different chromatographic methods, each exploiting distinct chemical and physical properties of the molecules to achieve separation. nih.govbioanalysis-zone.com

The purification cascade reported for this compound is as follows:

Silica (B1680970) Gel Column Chromatography : The crude extract is first subjected to column chromatography over silica gel. nih.gov This technique separates compounds based on their polarity. A solvent system of increasing polarity is used to elute the compounds from the column, with less polar compounds eluting first. This step serves as a preliminary fractionation to separate broad classes of compounds.

Sephadex LH-20 Column Chromatography : Fractions enriched with p-terphenyls from the silica gel column are further purified using a Sephadex LH-20 column. nih.gov This is a form of size-exclusion chromatography that also involves adsorption and partition effects, making it effective for separating aromatic compounds like p-terphenyls.

Preparative Thin-Layer Chromatography (TLC) : This technique is used for further refinement of the fractions. nih.gov Similar to column chromatography, it separates compounds based on their affinity for the stationary phase, but on a smaller scale, yielding more purified samples.

High-Performance Liquid Chromatography (HPLC) : As a final purification step, preparative HPLC is employed. nih.gov HPLC offers high resolution and efficiency, allowing for the isolation of this compound as a pure compound, free from closely related structural analogues. researchgate.net

Table 1: Summary of Chromatographic Purification Steps for this compound

StepChromatographic TechniquePrinciple of SeparationPurpose
1Silica Gel Column ChromatographyAdsorption/PolarityInitial fractionation of crude extract
2Sephadex LH-20 Column ChromatographySize Exclusion / AdsorptionSeparation of aromatic compounds
3Preparative TLCAdsorption/PolarityFurther purification of enriched fractions
4High-Performance Liquid Chromatography (HPLC)High-resolution separation based on polarityFinal purification to yield pure this compound

Spectroscopic and Spectrometric Approaches to Structural Elucidation of this compound

Once a pure sample of this compound is obtained, its molecular structure is determined using a combination of spectroscopic and spectrometric methods. intertek.com These techniques provide detailed information about the molecule's atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise structure of organic compounds in solution. researchgate.net For this compound, both ¹H NMR and ¹³C NMR were essential. nih.govintertek.com

¹³C NMR : The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule and provides information about their chemical environment (e.g., aromatic, carbonyl, aliphatic). savemyexams.comlibretexts.orglibretexts.org The chemical shifts of the carbon signals in this compound helped to identify the p-terphenyl (B122091) backbone and the nature of its substituents. nih.gov

¹H NMR : The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their proximity to each other through spin-spin coupling. researchgate.net

2D NMR Techniques : Advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between protons and carbons. These experiments are crucial for assembling the molecular fragments into the final structure of this compound, confirming it as a p-terphenyl bearing specific substituents. researchgate.net

Table 2: Representative NMR Data for Structural Elucidation of a p-Terphenyl Scaffold

TechniqueInformation ObtainedRelevance to this compound Structure
¹³C NMRNumber and type of carbon atoms (e.g., sp², sp³, C=O). libretexts.orgIdentifies the carbon framework, including the three phenyl rings and substituent carbons.
¹H NMRNumber and type of hydrogen atoms and their connectivity.Defines the substitution pattern on the aromatic rings and the structure of alkyl side chains.
COSYShows ¹H-¹H spin-spin couplings. researchgate.netEstablishes proton-proton adjacencies within individual structural fragments.
HMBCShows correlations between protons and carbons over two to three bonds. researchgate.netConnects the structural fragments to build the complete molecular structure.

Mass spectrometry (MS) is used to determine the molecular weight and elemental formula of a compound. intertek.com For a related isomer, High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provided a key piece of data, showing an [M-H]⁻ ion at m/z 709.21. mdpi.com This high-resolution measurement allows for the unambiguous determination of the molecular formula by providing a highly accurate mass. Tandem MS (MS/MS) experiments can further provide structural information by fragmenting the molecule and analyzing the resulting pieces, which helps to confirm the presence of specific structural motifs. intertek.com

While NMR and MS provide the core structural information, other spectroscopic methods are often used for confirmation:

Ultraviolet (UV) Spectroscopy : The UV spectrum can confirm the presence of the conjugated p-terphenyl system, which is a strong chromophore. researchgate.net

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the presence of specific functional groups, such as hydroxyl (-OH) and carbonyl (C=O) groups, which are present in the substituents of this compound. youtube.com

Stereochemical Assignment Methodologies for this compound

Stereochemistry defines the three-dimensional arrangement of atoms in a molecule. ucalgary.ca For complex natural products like this compound, which may contain chiral centers, determining the correct stereochemistry is a critical part of the structural elucidation. While the specific methods used for this compound are not detailed in the initial report, standard methodologies for related compounds provide a clear indication of the likely approach.

For the related compounds Curtisians E-H, the relative stereochemistry of the side chains was established using Gas Chromatography-Mass Spectrometry (GC-MS) on a chiral column. researchgate.net This technique separates enantiomers or diastereomers, allowing for their identification.

For determining the absolute configuration, a combination of methods is typically employed:

X-ray Crystallography : This is the most definitive method for determining the complete three-dimensional structure, including absolute stereochemistry, but it requires the compound to form high-quality single crystals. libretexts.orguow.edu.aunih.govwikipedia.org

Electronic Circular Dichroism (ECD) : In the absence of suitable crystals, the absolute configuration can often be determined by comparing the experimentally measured ECD spectrum with spectra calculated for the possible stereoisomers using computational methods. mdpi.com This approach has been successfully used for other complex natural products isolated from fungi. mdpi.com

Biosynthetic Pathways of Curtisian C

Identification of Precursor Molecules in Curtisian C Biosynthesis

The biosynthesis of the core p-terphenyl (B122091) scaffold in fungi is understood to originate from the shikimate-chorismate pathway . nih.gov This fundamental metabolic route provides the aromatic amino acid precursors necessary for the construction of the three phenyl rings of the p-terphenyl core.

Specifically, the biosynthesis is believed to commence with the condensation of two molecules of an arylpyruvic acid, such as phenylpyruvic acid , or its corresponding amino acid, phenylalanine . nih.gov In many studied fungal p-terphenyl pathways, a key intermediate is atromentin (B1665312) , which is formed from the dimerization of 4-hydroxyphenylpyruvic acid . nih.govnih.gov This suggests that 4-hydroxyphenylpyruvic acid, derived from phenylalanine, is a crucial precursor for the central and one of the flanking phenyl rings. The second flanking phenyl ring is also likely derived from a similar shikimate pathway product.

In addition to the core structure, the various hydroxyl and other substituent groups on the phenyl rings are introduced by subsequent enzymatic modifications. A notable feature of this compound is the presence of 3-hydroxybutyric acid side chains. ebi.ac.uk This indicates that 3-hydroxybutyryl-CoA , a molecule derived from either fatty acid metabolism or the metabolism of certain amino acids, serves as another key precursor molecule in the later stages of this compound biosynthesis.

Table 1: Key Precursor Molecules in the Putative Biosynthesis of this compound

Precursor MoleculeOrigin PathwayRole in this compound Biosynthesis
PhenylalanineShikimate PathwayPrimary building block for the p-terphenyl core.
Phenylpyruvic AcidShikimate PathwayLikely direct precursor for condensation to form the p-terphenyl skeleton.
4-Hydroxyphenylpyruvic AcidShikimate PathwayPrecursor for the formation of the atromentin intermediate.
3-Hydroxybutyryl-CoAFatty Acid/Amino Acid MetabolismDonor of the 3-hydroxybutyrate (B1226725) side chains.

Enzymatic Transformations in the Biosynthetic Route to this compound

The assembly of this compound from its precursor molecules involves a series of sophisticated enzymatic reactions. While the specific enzymes from Paxillus curtisii have yet to be characterized, studies on other fungal p-terphenyls have identified the key enzyme families involved. nih.govresearchgate.net

The initial and most critical step is the formation of the p-terphenyl core. This is catalyzed by a non-ribosomal peptide synthetase (NRPS)-like enzyme . researchgate.net In the case of atromentin biosynthesis, this enzyme, known as atromentin synthetase, adenylates and dimerizes 4-hydroxyphenylpyruvic acid. nih.gov A similar NRPS-like enzyme is proposed to be responsible for constructing the p-terphenyl backbone of this compound.

Following the creation of the core structure, a variety of tailoring enzymes are responsible for the extensive decorations that give this compound its unique identity. These enzymes include:

Hydroxylases: These enzymes, often cytochrome P450 monooxygenases, are responsible for introducing hydroxyl groups at specific positions on the aromatic rings.

Methyltransferases: These enzymes utilize S-adenosyl methionine (SAM) as a methyl group donor to add methoxy (B1213986) groups to the hydroxylated rings.

Acyltransferases: This class of enzymes is crucial for the addition of the 3-hydroxybutyrate side chains. They catalyze the transfer of the 3-hydroxybutyryl group from 3-hydroxybutyryl-CoA to the hydroxyl groups of the p-terphenyl core.

Oxidoreductases: These enzymes may be involved in various steps, including the potential reductive dehydration of intermediates, as has been observed in the biosynthesis of other p-terphenyls. nih.govresearchgate.net

The sequence and specificity of these enzymatic reactions are tightly controlled to produce the final, complex structure of this compound.

Genetic Basis of this compound Production in Natural Producers

In fungi, the genes encoding the enzymes for a specific secondary metabolite pathway are typically organized into a biosynthetic gene cluster (BGC) . mdpi.com This co-localization facilitates the coordinated regulation of gene expression. It is highly probable that the genes for this compound biosynthesis in Paxillus curtisii are also located in a BGC.

Based on characterized p-terphenyl BGCs from other fungi, such as Aspergillus ustus and Talaromyces sp., the this compound BGC in Paxillus curtisii would be expected to contain genes encoding: researchgate.netacs.org

An NRPS-like enzyme for the synthesis of the p-terphenyl core.

A suite of tailoring enzymes , including hydroxylases, methyltransferases, and acyltransferases.

Transporter proteins that may be involved in exporting the final compound out of the cell.

Regulatory proteins , such as transcription factors, that control the expression of the entire gene cluster.

The identification and characterization of this gene cluster in Paxillus curtisii would be a significant step towards fully understanding and potentially engineering the biosynthesis of this compound.

Investigating Regulatory Mechanisms of this compound Biosynthesis

The production of secondary metabolites like this compound is often tightly regulated in response to environmental cues and developmental stages of the fungus. While specific regulatory mechanisms for this compound are unknown, general principles of fungal secondary metabolism regulation likely apply.

These regulatory mechanisms can include:

Transcriptional Regulation: The expression of the this compound BGC is likely controlled by specific transcription factors. These transcription factors can be influenced by various signals, such as nutrient availability, stress conditions, or the presence of other microorganisms. mdpi.com

Epigenetic Regulation: Chromatin remodeling and histone modifications can play a crucial role in activating or silencing the expression of the BGC.

Feedback Inhibition: The final product, this compound, or an intermediate in the pathway, may inhibit the activity of one of the biosynthetic enzymes, thus controlling its own production.

Elicitor-Induced Biosynthesis: The production of polyphenolic compounds in some fungi can be enhanced by elicitors, such as cell wall fragments from other fungi. microbiologyresearch.org This suggests that the biosynthesis of this compound could be part of a defense response in Paxillus curtisii.

Investigating these regulatory networks is essential for understanding the natural role of this compound and for developing strategies to enhance its production in culture.

Chemoenzymatic and Synthetic Biology Approaches to Biosynthetic Studies of this compound

The elucidation of the this compound biosynthetic pathway opens up exciting possibilities for chemoenzymatic and synthetic biology approaches.

Heterologous Expression: The entire this compound BGC, once identified, could be transferred into a more genetically tractable fungal host, such as Aspergillus oryzae. acs.org This would allow for more straightforward genetic manipulation to study the function of individual genes and to potentially increase the yield of this compound.

In Vitro Reconstitution: The individual biosynthetic enzymes could be produced in a host like E. coli and their functions studied in vitro. This would allow for a detailed characterization of their substrate specificity and reaction mechanisms.

Combinatorial Biosynthesis: By expressing the this compound BGC in a host that produces other secondary metabolites, it may be possible to generate novel, hybrid compounds through the crosstalk between different biosynthetic pathways. mdpi.com

Metabolic Engineering: The precursor pathways, such as the shikimate pathway and fatty acid metabolism, could be engineered in Paxillus curtisii or a heterologous host to increase the supply of building blocks for this compound biosynthesis, thereby enhancing its production.

These advanced techniques hold great promise for not only unraveling the intricate details of this compound biosynthesis but also for harnessing its biosynthetic machinery to produce novel and potentially valuable molecules.

Chemical Synthesis and Analogues of Curtisian C

Total Synthesis Strategies for Curtisian C Core Structure

The construction of the central p-terphenyl (B122091) scaffold is the cornerstone of any total synthesis of this compound. This typically involves the strategic formation of aryl-aryl bonds.

Retrosynthetic Analysis and Key Disconnections in this compound Synthesis

A logical retrosynthetic analysis of the p-terphenyl core of this compound would involve disconnecting the molecule at the aryl-aryl bonds. The most common and effective strategies for constructing such systems rely on transition metal-catalyzed cross-coupling reactions. chemicalbook.comtandfonline.com

A primary disconnection strategy would break the p-terphenyl structure into a central di-functionalized benzene (B151609) ring and two outer phenyl rings. This leads to key building blocks that can be coupled sequentially. For instance, a 1,4-dihalogenated benzene derivative could serve as the central piece, to which two equivalents of a phenylboronic acid derivative are coupled. Alternatively, a central benzeneboronic acid derivative could be coupled with two equivalents of an aryl halide.

Key Disconnections for p-Terphenyl Core:

Disconnection PointResulting SynthonsCorresponding Reagents
C-C bond (Aryl-Aryl)Aryl cation and Aryl anionAryl halide and Arylboronic acid (Suzuki-Miyaura)
C-C bond (Aryl-Aryl)Two Aryl radicalsNot a common synthetic disconnection

This table outlines the primary retrosynthetic disconnections for a generic p-terphenyl core, applicable to the synthesis of this compound.

Challenges and Innovations in Total Synthesis of this compound

The synthesis of highly substituted and functionalized p-terphenyls like this compound presents several challenges. A key difficulty can be achieving regioselectivity during the coupling reactions, especially when dealing with a central ring bearing multiple, and potentially differentially reactive, leaving groups. tandfonline.com Another challenge is the often low solubility of poly-aromatic compounds, which can complicate reaction conditions and purification.

Innovations in this field have focused on the development of highly active and selective palladium catalysts for cross-coupling reactions, allowing for milder reaction conditions and broader functional group tolerance. chemicalbook.comtandfonline.com The use of flow chemistry has also emerged as a powerful tool for the synthesis of unsymmetrically substituted p-terphenyls, enabling sequential and regioselective couplings in a continuous process. tandfonline.com

Semi-synthesis Approaches to this compound and its Derivatives

Semi-synthesis, which starts from a naturally isolated precursor, is a common strategy for producing derivatives of complex natural products. frontiersin.org In the case of the Curtisian family, if a more abundant member of the family could be isolated, it could potentially be converted into this compound through chemical modifications. For example, functional groups on the phenyl rings or the central ring could be altered through reactions such as demethylation, oxidation, or esterification to yield this compound. frontiersin.org

Synthesis of this compound Analogues and Structural Mimetics

The synthesis of analogues and structural mimetics of this compound can provide valuable insights into its structure-activity relationship. This can be achieved by systematically modifying the p-terphenyl core or its substituents.

Strategies for Synthesizing p-Terphenyl Analogues:

Modification StrategyExample
Varying substituents on the outer phenyl ringsIntroduction of electron-donating or electron-withdrawing groups.
Modification of the central ringIntroduction of different patterns of substitution or heteroatoms.
Altering the linking groupsReplacing ester or ether linkages with amides or other functional groups.

This table presents general strategies for creating analogues of p-terphenyl compounds like this compound.

Methodologies for Derivatization and Chemical Modification of this compound

Should this compound be isolated in sufficient quantities, derivatization would be a key method to explore its chemical space and potentially enhance its biological activity. Common derivatization reactions for phenolic hydroxyl groups, which are characteristic of many p-terphenyls, include:

Acetylation: Reaction with acetic anhydride (B1165640) in the presence of a base. frontiersin.org

Methylation: Treatment with a methylating agent like methyl iodide or dimethyl sulfate.

Glycosylation: Attachment of sugar moieties to the hydroxyl groups. nih.gov

These modifications can alter the compound's solubility, polarity, and interaction with biological targets.

Mechanistic Investigations of Biological Activities of Curtisian C

Biochemical Pathways Modulated by Curtisian C

The interaction of a bioactive compound with cellular systems invariably involves the modulation of one or more biochemical pathways. libretexts.org These pathways are complex networks of molecular interactions that govern cellular function. pulsus.com Understanding how a compound like this compound might influence these pathways is crucial to elucidating its mechanism of action.

The initiation of a biological response by a compound typically begins with its binding to a specific molecular target, often a protein receptor. msdmanuals.com This interaction between the ligand (this compound) and its receptor is governed by various molecular forces and is highly dependent on the three-dimensional structures of both molecules. msdmanuals.comamericanpharmaceuticalreview.com

Potential molecular targets for a p-terphenyl (B122091) compound like this compound could include enzymes, ion channels, or nuclear receptors. The binding affinity and specificity of this compound to its target would determine the potency and selectivity of its effects. msdmanuals.com For instance, if this compound were to target a specific enzyme, it would likely bind to a recognition site, which could be the active site or an allosteric site. msdmanuals.com The interaction would be a finely-tuned balance of hydrophobic and polar interactions. americanpharmaceuticalreview.com

Table 1: Hypothetical Ligand-Receptor Interaction Parameters for this compound

ParameterDescriptionHypothetical Value
Binding Affinity (Kd) The equilibrium dissociation constant, indicating the concentration of ligand at which half of the receptors are occupied. A lower Kd signifies higher affinity.nM to µM range
Receptor Occupancy The percentage of receptors bound by the ligand at a given concentration.Dependent on concentration and Kd
Specificity The degree to which the ligand binds to its intended target versus other molecules.High for specific targets
Interaction Forces The types of non-covalent bonds involved in binding (e.g., hydrogen bonds, van der Waals forces, hydrophobic interactions).A combination of forces

This table presents hypothetical data for illustrative purposes.

Many bioactive compounds exert their effects by modulating the activity of enzymes. columbia.edu This modulation can be either activation or, more commonly, inhibition. Enzyme inhibition can be classified into several types, including competitive, non-competitive, and uncompetitive, each with distinct kinetic profiles. columbia.edubu.edu

For example, p-terphenyl analogs have been reported to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism. d-nb.info A study on such analogs showed inhibitory concentrations (IC50) ranging from 0.99 to 18 µM. d-nb.info If this compound were to act as an enzyme inhibitor, its mechanism could be elucidated through kinetic studies. bu.edunumberanalytics.com

A Lineweaver-Burk plot, which is a double reciprocal plot of reaction rate versus substrate concentration, is a common tool to distinguish between different types of inhibition. bu.edu

Competitive inhibition: The inhibitor competes with the substrate for the active site. This increases the apparent Km (Michaelis constant) but does not affect Vmax (maximum reaction velocity). columbia.edu

Non-competitive inhibition: The inhibitor binds to an allosteric site, affecting the enzyme's catalytic activity without preventing substrate binding. This decreases Vmax but does not change Km. columbia.edumdpi.com

Uncompetitive inhibition: The inhibitor binds only to the enzyme-substrate complex. This decreases both Vmax and Km. bu.edu

Table 2: Hypothetical Enzyme Inhibition Kinetics of this compound

Inhibition TypeEffect on KmEffect on Vmax
Competitive IncreaseNo change
Non-competitive No changeDecrease
Uncompetitive DecreaseDecrease

This table outlines the expected changes in kinetic parameters for different inhibition models.

Cellular signaling cascades are sequences of events, often involving protein phosphorylation, that transmit a signal from a receptor to an intracellular target, ultimately leading to a cellular response. fiveable.mefiveable.me Perturbation of these cascades can have profound effects on cell fate. plos.orgnih.gov

Bioactive compounds can interfere with signaling cascades at various points. For instance, curcumin (B1669340) has been shown to modulate multiple signaling pathways, including the NF-κB and PI3K/AKT/mTOR pathways. frontiersin.orgmdpi.com Given the structural similarities that might exist with other natural polyphenolic compounds, this compound could potentially perturb similar signaling networks.

A perturbation in a signaling cascade can lead to changes in gene expression, protein activity, and cellular metabolism. github.com For example, disruption of the MAPK signaling pathway can affect cell proliferation and survival. mdpi.com Long signaling cascades can also attenuate signals, a phenomenon that is influenced by the kinetic parameters of the involved enzymes. nih.gov

Cellular Responses and Mechanisms of Action of this compound

The biochemical modulations initiated by a compound ultimately manifest as observable cellular responses. nih.gov These responses can range from changes in cell morphology and proliferation to the activation of stress response pathways and, in some cases, cell death. mdpi.comnih.gov

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates. mdpi.comnih.gov Many phenolic compounds, including those related to p-terphenyls, are known for their antioxidant properties. nih.govresearchgate.net

The antioxidant activity of a compound can be exerted through several mechanisms:

Direct free radical scavenging: The compound can directly donate a hydrogen atom or an electron to neutralize a free radical. The primary mechanisms are Hydrogen Atom Transfer (HAT), Single Electron Transfer followed by Proton Transfer (SET-PT), and Sequential Proton Loss Electron Transfer (SPLET). nih.govmdpi.com

Upregulation of antioxidant enzymes: The compound can enhance the expression and activity of endogenous antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT). nih.gov

Inhibition of pro-oxidant enzymes: The compound can inhibit enzymes that generate ROS, such as NADPH oxidase. wjgnet.com

Theoretical studies on curcumin and its analogues have explored the thermodynamics of free radical scavenging, highlighting the importance of structural features like the β-diketone moiety. researchgate.netresearchgate.net Similar computational studies could predict the radical scavenging potential of this compound. frontiersin.org

Table 3: Potential Free Radical Scavenging Mechanisms

MechanismDescriptionKey Thermodynamic Descriptor
Hydrogen Atom Transfer (HAT) Direct transfer of a hydrogen atom from the antioxidant to the radical.Bond Dissociation Enthalpy (BDE)
Single Electron Transfer-Proton Transfer (SET-PT) The antioxidant first transfers an electron to the radical, followed by a proton.Adiabatic Ionization Potential (AIP)
Sequential Proton Loss-Electron Transfer (SPLET) The antioxidant first loses a proton, and the resulting anion then transfers an electron to the radical.Proton Affinity (PA)

This table is based on established mechanisms of free radical scavenging by phenolic compounds. nih.gov

Cellular homeostasis is the maintenance of a stable internal environment, which is constantly challenged by various stressors. frontiersin.orgmdpi.com Cells have evolved intricate stress response pathways to cope with these challenges, including the unfolded protein response (UPR) in the endoplasmic reticulum and the heat shock response. nih.govfrontiersin.org

A bioactive compound could influence cellular homeostasis by either inducing a stress response or by protecting the cell from stress. For instance, if this compound were to cause protein misfolding, it could trigger the UPR. wjgnet.com Conversely, if it possesses antioxidant properties, it could protect the cell from oxidative stress-induced damage. nih.gov

The cellular response to a stressor is highly dependent on its nature and severity. Mild stress can lead to adaptive responses that enhance cell survival, a concept known as hormesis. frontiersin.org However, severe or prolonged stress can overwhelm the cell's coping mechanisms and lead to programmed cell death (apoptosis). nih.gov For example, curcumin has been shown to protect against certain stressors while inducing apoptosis in cancer cells. frontiersin.orgnih.gov The specific effects of this compound on cellular homeostasis would need to be determined through detailed experimental investigation.

Subcellular Localization and Compartmental Effects of this compound

Research detailing the specific subcellular localization of this compound is not currently available in published literature. Consequently, the precise intracellular compartments where this compound accumulates and exerts its biological effects remain to be elucidated. However, studies on analogous p-terphenyl compounds can provide insights into potential mechanisms. For instance, the p-terphenyl derivative terphenyllin (B1681270) has been observed to induce apoptosis in A375 melanoma cells by affecting mitochondrial membrane permeabilization. nih.gov This process involves the release of crucial factors like cytochrome c from the mitochondria into the cytoplasm and nucleus, which in turn activates apoptotic pathways. nih.gov This suggests that mitochondria could be a potential target for some p-terphenyl compounds. The lipophilic nature of the p-terphenyl scaffold may facilitate its passage across cellular and organellar membranes, but targeted studies are required to confirm the specific localization patterns and compartmental effects of this compound.

Structure-Activity Relationship (SAR) Studies for this compound and its Analogues

Elucidation of Pharmacophores and Key Structural Motifs of this compound

While a formal pharmacophore model for this compound has not been established, analysis of its structure in the context of related p-terphenyls allows for the inference of key structural motifs likely responsible for its bioactivity. This compound is a p-terphenyl substituted with hydroxyl and acetoxybutyryl groups. chemrxiv.org Studies on a wide range of p-terphenyls isolated from fungi, particularly from Paxillus and Thelephora species, have consistently shown that the nature and position of substituents on the central and flanking phenyl rings are critical for their biological activities, including antioxidant, cytotoxic, and enzyme-inhibiting properties. nih.govresearchgate.netresearchgate.netresearchgate.net

The polyhydroxylated p-terphenyl backbone is a fundamental feature. The number and location of hydroxyl groups significantly influence antioxidant capacity. frontiersin.org For instance, studies on various curtisians and other p-terphenyls have highlighted that a catechol (o-dihydroxy) moiety on the central benzene (B151609) ring is essential for potent iron-chelating and cytotoxic activities. koreascience.kracs.org The free radical scavenging activity, a noted property of this compound, is also heavily dependent on the hydroxylation pattern. nih.gov

The ester side chains, such as the 3-acetoxybutyryl group in this compound, represent another key structural element. Acylation of the hydroxyl groups can modulate the compound's lipophilicity and, consequently, its bioavailability and interaction with molecular targets. Deacylation of some curtisians to reveal a free tetrahydroxyl moiety on the central ring was shown to enhance iron chelation, suggesting that the ester groups can act as pro-moieties that may be hydrolyzed in vivo. koreascience.kr The stereochemistry and length of these acyl chains also contribute to the specificity of their biological effects.

Table 1: Key Structural Features of p-Terphenyls and Their Implied Biological Roles

Structural Feature Implied Biological Role Supporting Evidence from Analogues
p-Terphenyl Scaffold Core structure providing rigidity and a platform for substituent interaction. Found in numerous bioactive fungal metabolites. nih.govresearchgate.nettandfonline.com
Hydroxyl Groups Crucial for antioxidant activity, free-radical scavenging, and metal chelation. nih.govfrontiersin.orgkoreascience.kr The presence of 4,2′,4″-trihydroxy or catechol moieties correlates with high antioxidant and cytotoxic activity. frontiersin.orgacs.org
Ester Side Chains (e.g., Acetoxybutyryl) Modulate lipophilicity, bioavailability, and may act as pro-moieties. Deacylation of curtisians enhances iron-chelating activity. koreascience.kr

| Substitution Pattern | Determines the specificity and potency of interaction with biological targets. | The specific positioning of hydroxyl and methoxy (B1213986) groups differentiates the activity of various p-terphenyls. semanticscholar.org |

Computational Approaches to SAR Prediction and Optimization for this compound

Currently, there are no published computational studies specifically focused on the SAR prediction and optimization of this compound. However, the field of computational chemistry offers a powerful toolkit that could be readily applied to accelerate research into this and related compounds. Methodologies such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking are standard approaches for understanding how chemical structure relates to biological activity. frontiersin.orgsemanticscholar.org

A hypothetical computational workflow for this compound could involve:

Molecular Docking: This technique could be used to predict the binding orientation and affinity of this compound to potential protein targets. For example, a study on the p-terphenyl vialinin A successfully used molecular docking to model its interaction with ubiquitin-specific protease 4 (USP4), identifying key binding site residues and guiding the selection of other p-terphenyls for testing. mdpi.comresearchgate.net A similar approach could be used to screen this compound against a panel of enzymes or receptors to generate hypotheses about its mechanism of action.

Pharmacophore Modeling: Based on a set of active p-terphenyl analogues, a 3D pharmacophore model could be generated. researchgate.netmdpi.com This model would define the essential spatial arrangement of key features, such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings, required for a specific biological activity (e.g., antioxidant, enzyme inhibition). This model could then be used as a 3D query to screen virtual libraries for new, structurally diverse compounds with the potential for similar activity.

QSAR Studies: By compiling a dataset of this compound analogues and their measured biological activities, a QSAR model could be developed. This model would create a mathematical relationship between the physicochemical properties (descriptors) of the molecules and their activity. Such models are invaluable for predicting the activity of novel, yet-to-be-synthesized analogues, thereby prioritizing synthetic efforts. semanticscholar.org

These computational methods would allow for the systematic exploration of the chemical space around the this compound scaffold, enabling the prioritization of modifications most likely to enhance potency or selectivity.

Rational Design of Modified this compound Structures for Specific Biological Modulation

The rational design of modified this compound structures is an area ripe for exploration, although no specific examples exist in the current literature. The principles of rational design, however, have been successfully applied to other terphenyl-based scaffolds to create molecules with highly specific biological functions. nih.govroyalsocietypublishing.org

A prominent example is the design of terphenyls as mimetics of α-helical protein domains to inhibit protein-protein interactions (PPIs). nih.govroyalsocietypublishing.org The rigid terphenyl backbone can be substituted with side chains that mimic the presentation of key amino acid residues on one face of an α-helix. This strategy has been used to create terphenyl-based inhibitors of the p53-HDM2 interaction, which is a critical target in cancer therapy. nih.gov

Applying this concept to this compound, one could envision modifying its structure to target specific enzymes or protein interactions. For example:

Enhancing Antioxidant Activity: Based on SAR data from analogues, modifications could include demethylation or strategic addition of hydroxyl groups to the phenyl rings to enhance radical scavenging or metal-chelating properties. frontiersin.orgkoreascience.kr

Targeting Specific Enzymes: If a protein target for this compound is identified (e.g., through computational docking), the butyryl side chain could be elongated, shortened, or functionalized to create more specific and potent interactions within the enzyme's binding pocket. A study on synthetic p-terphenyl derivatives showed that altering substituents on the central ring could tune inhibitory activity against certain enzymes. researchgate.net

Improving Pharmacokinetic Properties: The ester functionalities could be replaced with more stable ether linkages or other bioisosteres to prevent hydrolysis and potentially prolong the compound's duration of action in a biological system.

The synthesis of novel p-terphenyl derivatives from abundant natural precursors is a demonstrated strategy for exploring SAR and developing new bioactive agents. frontiersin.org The chemical synthesis of new analogues based on the this compound structure, guided by computational modeling and SAR insights from related compounds, would be a logical next step in exploring its therapeutic potential.

Advanced Methodologies in Curtisian C Research

Omics Technologies in Studying Curtisian C Effects (e.g., Metabolomics, Proteomics)

"Omics" technologies, such as metabolomics and proteomics, represent powerful approaches for understanding the global effects of a compound on a biological system. techscience.comresearchgate.net Metabolomics comprehensively studies the small molecule metabolites within a cell, tissue, or organism, providing a snapshot of its metabolic state. researchgate.netmednexus.org Techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to identify and quantify hundreds to thousands of metabolites simultaneously. techscience.comnih.gov This allows researchers to observe how a compound like this compound might alter metabolic pathways. nih.gov

Proteomics, on the other hand, focuses on the large-scale study of proteins, their structures, and their functions. mdpi.comresearchgate.net Mass spectrometry-based proteomics can identify and quantify changes in protein expression levels within a biological sample in response to a particular stimulus. xiahepublishing.comnih.gov This could hypothetically reveal which cellular proteins and pathways are affected by this compound. However, no specific metabolomic or proteomic studies involving this compound have been published, leaving its impact on the metabolome and proteome unknown.

Advanced Imaging Techniques for Tracing this compound in Biological Systems

Advanced imaging techniques are crucial for visualizing the distribution and localization of molecules within biological systems. digitalclassicist.orgfrontiersin.org Methods like fluorescence microscopy, confocal microscopy, and more advanced super-resolution microscopy could potentially be used to trace this compound, provided it is fluorescent or can be labeled with a fluorescent tag. Magnetic Resonance Imaging (MRI) and Positron Emission Tomography (PET) are powerful non-invasive techniques for in-vivo imaging, but their application would require appropriate labeling of the this compound molecule. nih.govresearchgate.net Currently, there are no published studies that have utilized these imaging modalities to track this compound in any biological context.

Computational Chemistry and Molecular Modeling for this compound Studies

Computational chemistry offers a theoretical lens through which to examine chemical systems, predicting molecular properties and interactions without the need for wet-lab experiments. wikipedia.orgwiley.com

Molecular Dynamics Simulations of this compound Interactions

Molecular dynamics (MD) simulations use classical mechanics to model the movements of atoms and molecules over time. cp2k.orgnih.gov This technique can provide insights into how a molecule like this compound might bind to a protein or other biological target, revealing the dynamics and stability of the interaction. rsc.org Software packages for these simulations are widely available. cp2k.org However, no MD simulation studies specifically focused on this compound are present in the scientific literature.

Quantum Mechanical Calculations for Electronic Structure and Reactivity of this compound

Quantum mechanical (QM) methods, such as Density Functional Theory (DFT) and ab initio methods, are used to calculate the electronic structure of molecules. nih.govwikipedia.org These calculations can predict a molecule's reactivity, spectroscopic properties, and other fundamental chemical characteristics. nih.govscirp.orgucl.ac.uk Such studies would be invaluable for understanding the intrinsic properties of this compound, but no such computational analyses have been published.

Crystallographic Studies of this compound and its Complexes

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. nih.govpurdue.edu Obtaining a crystal structure of this compound, either alone or in complex with a biological target, would provide definitive information about its shape and potential binding modes. While crystallographic databases are extensive resources for structural information purdue.edubc.edu, a search for this compound yields no results. A study on the related compound, curtisian A, did result in crystallographic data, but this does not extend to this compound. thieme-connect.com

Future Directions and Research Gaps in Curtisian C Studies

Unexplored Biosynthetic Avenues and Novel Curtisian C Analogues

The biosynthesis of cucurbitacins is a complex process, and the specific pathways leading to this compound are yet to be fully elucidated. The biosynthesis of cucurbitacins is known to be largely regulated by the bitter (Bi) gene, which encodes an oxidosqualene cyclase. This enzyme catalyzes the conversion of 2,3-oxidosqualene (B107256) to cucurbitadienol (B1255190), a common precursor for various cucurbitacins. mdpi.com While research has identified gene clusters involved in the biosynthesis of other cucurbitacins, such as cucurbitacin C in cucumber, the specific enzymes and regulatory mechanisms governing the formation of this compound are unknown. mdpi.com Future research should focus on identifying and characterizing the specific cytochrome P450 enzymes and other tailoring enzymes that modify the cucurbitadienol backbone to produce the unique structure of this compound.

Furthermore, the generation of novel analogues of this compound through chemical synthesis or semisynthesis presents a significant opportunity. nih.govmdpi.com To date, studies on the total synthesis of many cucurbitacins, including the closely related cucurbitacin B, are limited. nih.gov Developing synthetic strategies for the this compound core structure would not only confirm its absolute stereochemistry but also provide a platform for creating a library of novel analogues. nih.govnih.gov These analogues, with modifications at key positions, could be screened for enhanced biological activity, improved pharmacokinetic properties, and reduced toxicity. nih.gov

Table 1: Potential Strategies for Generating this compound Analogues

Strategy Description Potential Outcome
Total Synthesis Complete chemical synthesis from simple starting materials. Access to unnatural isomers and analogues with diverse functionalities.
Semisynthesis Chemical modification of isolated this compound or a related precursor. Generation of a focused library of derivatives with targeted modifications.
Biocatalysis Use of engineered enzymes to perform specific transformations. Regio- and stereoselective synthesis of novel analogues under mild conditions.

Identification of Additional Biological Functions and Mechanistic Elucidation of this compound

The biological activities of this compound have not been extensively investigated. While cucurbitacins, in general, are known for a wide array of potent biological effects including anticancer, anti-inflammatory, and antimicrobial properties, the specific bioactivities of this compound remain to be thoroughly explored. mdpi.comnih.gov Preliminary studies on other cucurbitacins have shown that they can induce apoptosis and inhibit cell proliferation in various cancer cell lines. mdpi.com For instance, cucurbitacin E has been shown to induce both apoptosis and cell cycle arrest in human breast cancer cells. mdpi.com

A significant research gap exists in understanding the precise molecular mechanisms of action for this compound. For other cucurbitacins, the inhibition of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway, particularly STAT3, is a key mechanism for their anticancer effects. mdpi.com It is crucial to investigate whether this compound also targets this pathway or if it possesses a unique mechanism of action. Future studies should employ a range of modern molecular and cellular biology techniques to identify the direct protein targets of this compound and to elucidate the downstream signaling pathways it modulates.

Table 2: Potential Biological Activities and Mechanistic Pathways for this compound Investigation

Potential Biological Activity Potential Mechanism of Action to Investigate
Anticancer Inhibition of JAK/STAT, PI3K/Akt, or MAPK signaling pathways; Induction of apoptosis via intrinsic or extrinsic pathways; Anti-angiogenic effects.
Anti-inflammatory Inhibition of NF-κB signaling; Reduction of pro-inflammatory cytokine production.
Antiviral Inhibition of viral replication or entry.

Development of Sustainable Production Methods for this compound

The limited availability of this compound from its natural sources poses a significant challenge for extensive research and potential therapeutic development. mdpi.com Therefore, the development of sustainable and scalable production methods is a critical area for future research. Plant cell and tissue culture, including hairy root cultures, have shown promise for the production of other cucurbitacins and could be a viable strategy for this compound. frontiersin.org

Metabolic engineering and synthetic biology approaches offer exciting possibilities for the high-yield production of this compound. frontiersin.org This could involve the heterologous expression of the this compound biosynthetic pathway in a microbial host such as Saccharomyces cerevisiae or Escherichia coli. nih.gov Such systems would allow for the optimization of production through fermentation and would provide a consistent and scalable supply of the compound.

Integration of Multidisciplinary Approaches in this compound Research

To fully realize the potential of this compound, a multidisciplinary research approach is essential. This involves the collaboration of experts from various fields, including natural product chemistry, synthetic organic chemistry, molecular biology, pharmacology, and computational biology. Such an integrated approach will be crucial for addressing the complexities of this compound research, from its isolation and structural elucidation to the investigation of its biological activities and the development of sustainable production methods.

Addressing Challenges in Complex Natural Product Research using this compound as a Model

The study of complex natural products like this compound is fraught with challenges, including low natural abundance, complex chemical structures, and difficulties in total synthesis. mdpi.comnih.gov By focusing research efforts on overcoming these challenges for this compound, it can serve as a model system for developing new strategies and technologies that can be applied to the study of other complex natural products. Advances in analytical techniques for the isolation and characterization of minor natural products, innovative synthetic methodologies, and new platforms for biotechnological production developed in the context of this compound research could have a broad impact on the field of natural product science. escholarship.orguci.edu

Q & A

Q. What are the molecular characteristics and structural configuration of Curtisian C?

this compound’s molecular structure can be inferred from related compounds like Curtisian A (C31H24O10) and Curtisian H (C41H42O14), which share polycyclic frameworks with ester and hydroxyl functional groups . Key steps for characterization include:

  • Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) to determine molecular weight and atomic connectivity.
  • X-ray Crystallography for 3D spatial arrangement analysis.
  • Computational Modeling (e.g., Quantum Chemistry, QSPR) to predict physicochemical properties and validate experimental data .

Q. What established protocols exist for synthesizing this compound?

Synthesis methods for Curtisian analogs typically involve:

  • Fungal Fermentation : Optimizing culture conditions (e.g., pH, temperature) for Paxillus species to enhance yield .
  • Semi-Synthetic Modification : Functionalizing core structures via esterification or hydroxylation, guided by structure-activity relationship (SAR) studies .
  • Purity Assessment : HPLC or LC-MS to verify compound integrity, with thresholds ≥95% purity for in vitro assays .

Q. What preliminary biological activities have been reported for this compound?

While direct data on this compound is limited, Curtisian A exhibits radical scavenging (IC50 = 0.15 µg/mL) and lipid peroxidation inhibition . Assays for this compound should include:

  • Antioxidant Activity : DPPH or ABTS radical scavenging assays.
  • Enzyme Inhibition : α-glucosidase or lipoxygenase inhibition studies.
  • Cytotoxicity Screening : MTT assays on cell lines to assess therapeutic potential .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Discrepancies may arise from variability in source organisms, extraction protocols, or assay conditions. Mitigation strategies include:

  • Standardized Protocols : Adopt OECD guidelines for reproducibility, e.g., fixed solvent systems (methanol/water gradients) and cell lines (HEK293 vs. HepG2) .
  • Meta-Analysis : Use tools like RevMan to statistically aggregate data across studies, identifying outliers via funnel plots .
  • Mechanistic Studies : Employ CRISPR-Cas9 gene editing to isolate molecular targets (e.g., Nrf2 pathway for antioxidant effects) .

Q. What methodologies optimize the study of this compound’s mechanism of action?

Advanced approaches include:

  • Omics Integration : Transcriptomics (RNA-seq) and proteomics (TMT labeling) to map pathways affected by this compound .
  • Molecular Dynamics Simulations : Analyze ligand-receptor binding (e.g., Keap1-Nrf2 interaction) using AMBER or GROMACS .
  • In Vivo Models : Zebrafish or murine models for bioavailability and toxicity profiling, paired with pharmacokinetic (PK) modeling .

Q. How do structural modifications influence this compound’s bioactivity?

SAR studies require:

  • Fragment-Based Design : Introduce substituents (e.g., methyl, acetyl groups) at key positions (C-3, C-6) and assess activity shifts .
  • Docking Studies : AutoDock Vina to predict binding affinities with targets like α-glucosidase .
  • Synthetic Biology : Engineer microbial hosts (e.g., Aspergillus nidulans) for heterologous expression of modified Curtisian pathways .

Methodological Considerations

Q. What statistical frameworks are suitable for analyzing this compound’s dose-response data?

  • Nonlinear Regression : Fit IC50/EC50 curves using four-parameter logistic models (e.g., GraphPad Prism).
  • ANOVA with Post Hoc Tests : Compare treatment groups (Tukey’s HSD for normally distributed data; Kruskal-Wallis for nonparametric) .
  • Machine Learning : Random Forest or SVM to identify critical variables (e.g., substituent electronegativity) driving bioactivity .

Q. How should researchers design experiments to minimize bias in this compound studies?

  • Blinding : Double-blind protocols for in vivo assays to reduce observer bias.
  • Randomization : Block randomization for animal studies to control confounding variables (e.g., age, weight).
  • Negative/Positive Controls : Include ascorbic acid (antioxidant control) and DMSO (solvent control) .

Data Presentation and Reproducibility

Q. What criteria ensure rigorous reporting of this compound research?

Follow ARRIVE 2.0 guidelines for in vivo studies and MIAME standards for omics data. Key elements:

  • Supplementary Materials : Raw NMR spectra, crystallographic data (CIF files), and assay raw data .
  • Reagent Validation : Certify commercial reagents (e.g., cell lines via STR profiling) and disclose synthesis intermediates .

Q. How can this compound research contribute to broader scientific knowledge?

  • Comparative Studies : Benchmark this compound against clinical candidates (e.g., acarbose for diabetes) to highlight novelty .
  • Interdisciplinary Collaboration : Partner with computational chemists for virtual screening libraries and pharmacophore modeling .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.